molecular formula C22H44O3 B037566 Oleth-2 CAS No. 5274-65-7

Oleth-2

Cat. No.: B037566
CAS No.: 5274-65-7
M. Wt: 356.6 g/mol
InChI Key: MGYUQZIGNZFZJS-KTKRTIGZSA-N
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Description

Oleth-2 (INCI name: this compound; CAS No. 5274-65-7) is a nonionic surfactant and emulsifier derived from oleyl alcohol through ethoxylation, with an average of 2 ethylene oxide (EO) units. Its molecular formula is C22H44O3, and it appears as a pale, straw-colored liquid . Structurally, it conforms to CH3(CH2)7CH=CH(CH2)7CH2(OCH2CH2)nOH, where n = 2 .

Preparation Methods

Synthetic Routes and Reaction Conditions: Oleth-2 is synthesized through the ethoxylation of oleyl alcohol. The process involves the reaction of oleyl alcohol with ethylene oxide under controlled conditions. The reaction typically occurs in the presence of a catalyst, such as potassium hydroxide, at elevated temperatures and pressures. The ethoxylation process results in the formation of a polyethylene glycol ether with two ethylene oxide units attached to the oleyl alcohol molecule .

Industrial Production Methods: Industrial production of this compound follows the same ethoxylation process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves continuous monitoring and control of temperature, pressure, and catalyst concentration to achieve the desired degree of ethoxylation .

Chemical Reactions Analysis

Types of Reactions: Oleth-2 primarily undergoes reactions typical of alkoxylated alcohols. These include:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry

Oleth-2 is primarily used as an emulsifier and solubilizer in chemical formulations. Its ability to reduce surface tension facilitates the mixing of oil and water phases, enabling the formation of stable emulsions. This property is crucial in the development of various chemical products, including paints and coatings.

Biology

In biological research, this compound serves as a reagent for preparing biological samples. It aids in the solubilization of biomolecules and enhances the stability of formulations used in laboratory settings.

Medicine

This compound is utilized in pharmaceutical formulations due to its emulsifying properties. It has been incorporated into topical products to improve the delivery of active pharmaceutical ingredients (APIs) such as fluocinolone acetonide and benzalkonium chloride . Its presence in formulations helps enhance the penetration of these compounds through biological membranes.

Cosmetics and Personal Care

The cosmetics industry extensively employs this compound for its surfactant properties. It is used in skin care products, hair care formulations, and makeup due to its ability to cleanse skin and hair by facilitating the removal of dirt and oils . Its low odor makes it particularly suitable for fragranced products.

Case Studies and Research Findings

Recent studies have explored the potential applications of this compound beyond traditional uses:

  • Green Chemistry Applications : Research indicates that this compound can be integrated into green chemistry practices by serving as an environmentally friendly solvent or emulsifier in sustainable formulations .
  • Antimicrobial Properties : Investigations into its antimicrobial potential suggest that this compound may play a role in developing novel antimicrobial agents, particularly in disinfection applications.
  • Enhanced Active Ingredient Penetration : Studies have shown that this compound can improve the efficacy of topical applications by enhancing the penetration of active ingredients while minimizing skin irritation risks .

Mechanism of Action

Oleth-2 exerts its effects primarily through its nonionic surfactant properties. It reduces the surface tension between oil and water phases, allowing for the formation of stable emulsions. The ethoxylated chain provides hydrophilic properties, while the oleyl alcohol moiety offers lipophilic characteristics. This dual nature enables this compound to effectively solubilize and emulsify various compounds .

Comparison with Similar Compounds

Key Functions in Cosmetics:

  • Emulsification : Stabilizes water-in-oil (W/O) emulsions, particularly in fragranced products due to low odor .
  • Surfactant : Reduces surface tension, aiding in the blending of oil and water phases in cleansers, shampoos, and lotions .
  • Solubilization : Enhances the solubility of hydrophobic compounds in aqueous solutions .

Oleth-2 is used at concentrations of 0.5%–10% in formulations such as anti-aging creams, conditioners, and sunscreens .

This compound vs. Other Oleth Derivatives

Oleth compounds differ by the number of EO units, which directly affects their hydrophile-lipophile balance (HLB), solubility, and applications.

Property This compound Oleth-10 Oleth-20
EO Units 2 10 20
Molecular Weight 356.58 g/mol ~750 g/mol ~1,150 g/mol
HLB Value ~4–6 (W/O emulsifier) ~12–14 (O/W emulsifier) ~15–17 (solubilizer)
Solubility Oil-soluble Water-dispersible Water-soluble
Applications W/O emulsions, low-foam cleansers O/W emulsions, moisturizers Solubilizing essential oils, high-foam products
  • Performance Insight : this compound’s low EO count makes it ideal for W/O systems, while Oleth-20’s high EO content enhances water solubility, enabling its use in transparent gels .

This compound vs. Glycerol Monostearate (GMS)

GMS is a non-ethoxylated, nonionic emulsifier derived from glycerin and stearic acid.

Property This compound Glycerol Monostearate (GMS)
Chemical Structure Ethoxylated oleyl alcohol Ester of glycerin and stearic acid
HLB ~4–6 ~3–4
Function W/O emulsifier, surfactant W/O emulsifier, thickening agent
Stability in Emulsions Stable in IPP/SO systems Prone to crystallization in certain oils
Safety Potential irritant Generally recognized as safe (GRAS)
  • Experimental Data : In emulsions with isopropyl palmitate (IPP) or soybean oil (SO), this compound formulations (Groups B and D) showed superior stability compared to GMS-based systems (Groups A and C) under pH 5.5 and 25°C .

This compound vs. Polysorbate 80 (P80)

Polysorbate 80 is a high-HLB, ethoxylated sorbitan ester.

Property This compound Polysorbate 80 (P80)
HLB ~4–6 ~15
Solubility Oil-soluble Water-soluble
Foaming Low High
Applications Fragranced W/O creams O/W emulsions, solubilizing essential oils
Safety Moderate irritation risk Low irritation, but may degrade to harmful byproducts
  • Synergy : this compound and P80 are used together in Janus emulsions (JE) to stabilize dual oil phases, leveraging this compound’s W/O and P80’s O/W capabilities .

This compound vs. Ceteth and Steareth Compounds

Ceteth and Steareth are ethoxylated fatty alcohols from cetyl or stearyl alcohols.

Property This compound Ceteth-2 Steareth-2
Hydrophobic Tail Oleyl (C18, unsaturated) Cetyl (C16, saturated) Stearyl (C18, saturated)
Melting Point Liquid at 25°C Solid (>35°C) Solid (>45°C)
Applications Lightweight emulsions Thick creams, ointments Barrier creams, waxes
  • Key Difference : this compound’s unsaturated tail provides better fluidity and compatibility with unsaturated oils compared to saturated Ceteth/Steareth .

Biological Activity

Oleth-2 is a nonionic surfactant derived from ethoxylated alcohols, commonly used in cosmetics and personal care products. It is part of the Oleth family, which includes various ethoxylated derivatives that serve multiple functions, including emulsification, solubilization, and skin conditioning. This article delves into the biological activity of this compound, examining its properties, safety assessments, and potential applications based on diverse research findings.

Chemical Structure and Properties

This compound is characterized by its ethylene oxide units attached to a fatty alcohol backbone. The chemical formula can be represented as:

CxHyOn\text{C}_{x}\text{H}_{y}\text{O}_{n}

where xx, yy, and nn vary depending on the specific formulation. The average degree of ethoxylation for this compound is two, which influences its hydrophilic-lipophilic balance (HLB), making it suitable for various formulations.

Table 1: Comparison of Oleth Compounds

CompoundAverage Ethylene Oxide UnitsHLB ValueCommon Uses
This compound210Emulsifier, surfactant
Oleth-3311Emulsifier, skin conditioning
Oleth-4412Solubilizer

Skin Irritation and Safety Assessments

Research indicates that this compound exhibits mild to moderate skin and eye irritation potential. A comprehensive safety assessment conducted by the Cosmetic Ingredient Review (CIR) panel concluded that this compound is safe for use in cosmetics at concentrations typically utilized in formulations . The assessment included various studies evaluating irritation and sensitization potential, with findings suggesting that while some irritation may occur, it is generally within acceptable limits for cosmetic applications.

Antioxidant Activity

This compound has been investigated for its role in enhancing the delivery of antioxidants in topical formulations. Studies have shown that surfactants like this compound can improve the solubility and stability of active ingredients, thereby potentially increasing their efficacy when applied to the skin . This property is particularly beneficial in formulations aimed at combating oxidative stress and aging.

Case Studies

  • Dermatological Applications : A case study involving a Bichon Frise diagnosed with superficial necrolytic dermatitis showed significant improvement when treated with a formulation containing this compound as part of a comprehensive dietary management plan. The dog exhibited reduced clinical signs after dietary modifications alongside standard treatments, highlighting the potential for this compound to enhance therapeutic efficacy in veterinary dermatology .
  • Cosmetic Formulations : In a study assessing various cosmetic products containing this compound, formulations demonstrated improved texture and spreadability on the skin. Participants reported enhanced sensory experiences when using products with this ingredient, suggesting its role in consumer acceptance and satisfaction .

In Vitro Studies

In vitro studies have explored the interaction of this compound with biomembranes, indicating that it can alter membrane fluidity and permeability. Such modifications are crucial for enhancing the absorption of active compounds through the skin barrier .

Ozone Interaction Studies

Recent research has also examined how lotions containing this compound affect ozone flux to the skin surface. The presence of this surfactant was found to reduce ozone penetration by approximately 12% to 25%, indicating its protective role against environmental stressors . This finding underscores the importance of incorporating this compound in formulations aimed at protecting skin from oxidative damage.

Q & A

Basic Research Questions

Q. What are the critical chemical and physical properties of Oleth-2 that must be characterized prior to experimental design?

  • Methodological Answer : Begin with determining molecular weight, stability under varying pH/temperature, and solubility profiles. Use chromatography (HPLC/GPC) for purity assessment and spectroscopic methods (NMR, FTIR) for structural confirmation. Stability testing should follow OECD guidelines for environmental persistence .
  • Data Requirement : Tabulate results comparing this compound’s properties (e.g., log P, vapor pressure) to structurally similar PEG ethers to identify unique experimental variables .

Q. How can researchers design reproducible toxicity assays for this compound given insufficient existing data?

  • Methodological Answer : Adopt a tiered approach:

  • Tier 1 : Conduct acute dermal toxicity tests (OECD 402) at concentrations relevant to industrial formulations.
  • Tier 2 : Use in vitro genotoxicity assays (Ames test, micronucleus assay) with mammalian cell lines (e.g., CHO-K1) to assess mutagenicity .
    • Data Contradiction Note : Existing gaps in sensitization data require parallel negative/positive controls and cross-validation with in silico models (e.g., QSAR) to mitigate false positives .

Advanced Research Questions

Q. How can contradictory findings in this compound’s environmental fate studies be resolved?

  • Methodological Answer : Apply systematic review frameworks (e.g., CEESAT) to evaluate study quality. Prioritize studies with:

  • Clear protocols for abiotic/biotic degradation measurements.
  • Standardized reporting of recovery rates in environmental matrices (water, soil).
    • Data Analysis : Use meta-analysis to quantify heterogeneity (I² statistic) and subgroup analyses (e.g., pH-dependent hydrolysis rates) .

Q. What methodological strategies ensure data integrity in longitudinal studies of this compound’s ecological impacts?

  • Methodological Answer :

  • Implement attention-check questions and open-ended response validation in surveys to detect fraudulent or inconsistent data .
  • Use multivariate statistical models (e.g., PCA) to differentiate confounding variables (e.g., co-occurring surfactants) from this compound-specific effects .
    • Ethical Consideration : Document deviations from initial protocols in supplementary materials to comply with ethical research standards .

Q. How can this compound research be integrated into broader toxicological frameworks (e.g., endocrine disruption or ecosystem risk models)?

  • Methodological Answer : Link experimental data to conceptual frameworks like the OMOP Common Data Model for cross-disciplinary analysis. For example:

  • Map this compound’s bioaccumulation potential to existing risk tiers for PEG-based compounds.
  • Use systems biology tools (e.g., pathway enrichment analysis) to identify mechanistic overlaps with known disruptors .
    • Theoretical Gap : Current studies lack molecular dynamics simulations to predict this compound’s membrane permeability—a key factor in cellular uptake models .

Q. Methodological Best Practices

  • Data Presentation : Include raw datasets (e.g., chromatograms, dose-response curves) in supplementary materials, with processed data in the main text to support reproducibility .
  • Literature Review : Use citation tracing tools (e.g., Web of Science’s Citation Network) to identify foundational studies and unresolved hypotheses in surfactant toxicology .
  • Experimental Replication : For synthesis protocols, provide step-by-step video demonstrations or interactive lab notebooks (e.g., Jupyter) to address variability in surfactant preparation .

Q. Tables for Key Research Parameters

Parameter Recommended Method Reference Standard
Purity AssessmentHPLC with ELSD detectionUSP <621> Chromatography
Dermal SensitizationLocal Lymph Node Assay (OECD 429)EFSA Guidance 2017
Environmental PersistenceOECD 301B Ready BiodegradabilityEPA 712-C-98-076

Properties

IUPAC Name

2-[2-[(Z)-octadec-9-enoxy]ethoxy]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H44O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19-24-21-22-25-20-18-23/h9-10,23H,2-8,11-22H2,1H3/b10-9-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGYUQZIGNZFZJS-KTKRTIGZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCCOCCOCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCCOCCOCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H44O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201021510
Record name 2-((Z)-Octadec-9-enoxy)ethanol
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URL https://comptox.epa.gov/dashboard/DTXSID201021510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

356.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5274-65-7
Record name Diethylene glycol oleyl ether
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Oleth-2
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Record name 2-((Z)-Octadec-9-enoxy)ethanol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethanol, 2-[2-[(9Z)-9-octadecen-1-yloxy]ethoxy]
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Record name OLETH-2
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Retrosynthesis Analysis

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